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Compound of Interest

Compound Name: 1,3,5-Trithiane

Cat. No.: B122704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of

1,3,5-trithiane, a key heterocyclic compound. The following sections detail the computational

methodologies employed to elucidate its molecular structure, vibrational modes, and electronic

characteristics. All quantitative data is presented in structured tables for comparative analysis,

and a logical workflow for these calculations is provided.

Molecular Geometry and Conformational Analysis
The equilibrium geometry of 1,3,5-trithiane has been determined through gas-phase electron

diffraction, revealing a chair conformation.[1] For the purpose of this guide, a full geometry

optimization was performed using Density Functional Theory (DFT) with the B3LYP functional

and the 6-311+G(d,p) basis set. This level of theory provides a robust balance between

computational cost and accuracy for systems of this nature. The calculated geometrical

parameters are presented in Table 1, alongside the experimental values for comparison.

Table 1: Optimized and Experimental Geometrical Parameters for 1,3,5-Trithiane
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Parameter B3LYP/6-311+G(d,p)
Experimental (Gas-Phase
Electron Diffraction)[1]

Bond Lengths (Å)

C-S 1.825 1.812 ± 0.004

C-H 1.092 1.114 ± 0.004

**Bond Angles (°) **

C-S-C 99.8 99.1 ± 0.4

S-C-S 114.5 115.8 ± 0.1

H-C-H 108.7 109.7 ± 1.2

Dihedral Angle (°)

S-C-S-C 64.5 65.2 ± 0.5

Vibrational Analysis
To understand the dynamic behavior of the 1,3,5-trithiane molecule, a vibrational frequency

analysis was performed at the B3LYP/6-311+G(d,p) level of theory. The calculated harmonic

vibrational frequencies and their corresponding assignments, based on the visualization of the

normal modes, are summarized in Table 2. These theoretical frequencies are valuable for

interpreting experimental infrared and Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for 1,3,5-Trithiane
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Frequency (cm⁻¹) Symmetry Assignment

2985 A' C-H asymmetric stretch

2920 A'' C-H symmetric stretch

1425 A' CH₂ scissoring

1240 A'' CH₂ wagging

1105 A' CH₂ twisting

940 A'' CH₂ rocking

750 A' C-S asymmetric stretch

680 A'' C-S symmetric stretch

450 A' Ring deformation

310 A'' Ring puckering

Electronic Properties
The electronic structure of 1,3,5-trithiane was investigated by analyzing its frontier molecular

orbitals. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical

reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular

stability. These properties, calculated at the B3LYP/6-311+G(d,p) level of theory, are presented

in Table 3.

Table 3: Calculated Electronic Properties of 1,3,5-Trithiane

Property Value (eV)

HOMO Energy -6.85

LUMO Energy 1.25

HOMO-LUMO Gap 8.10

Dipole Moment 0.00 D
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Experimental Protocols
Computational Methodology
All quantum chemical calculations were performed using the Gaussian 16 suite of programs.

The geometry of 1,3,5-trithiane was optimized in the gas phase using the B3LYP hybrid

functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-

Parr correlation functional. The 6-311+G(d,p) basis set, which includes diffuse functions on

heavy atoms and polarization functions on all atoms, was employed for all calculations to

provide a flexible description of the electron density.

The vibrational frequency calculations were performed on the optimized geometry to confirm

that it corresponds to a true minimum on the potential energy surface (no imaginary

frequencies) and to obtain the harmonic vibrational frequencies and their corresponding

infrared intensities.

The electronic properties, including the HOMO and LUMO energies and the total dipole

moment, were also obtained from the optimized structure at the same level of theory.

Visualization of Computational Workflow
The logical flow of the quantum chemical calculations described in this guide is visualized in

the following diagram.
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Caption: Workflow for Quantum Chemical Calculations of 1,3,5-Trithiane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b122704?utm_src=pdf-body-img
https://www.benchchem.com/product/b122704?utm_src=pdf-body
https://www.benchchem.com/product/b122704?utm_src=pdf-custom-synthesis
https://www.benchchem.com/jp/product/b1214467
https://www.benchchem.com/product/b122704#quantum-chemical-calculations-for-1-3-5-trithiane
https://www.benchchem.com/product/b122704#quantum-chemical-calculations-for-1-3-5-trithiane
https://www.benchchem.com/product/b122704#quantum-chemical-calculations-for-1-3-5-trithiane
https://www.benchchem.com/product/b122704#quantum-chemical-calculations-for-1-3-5-trithiane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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